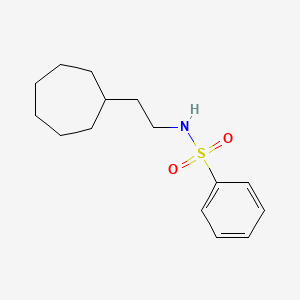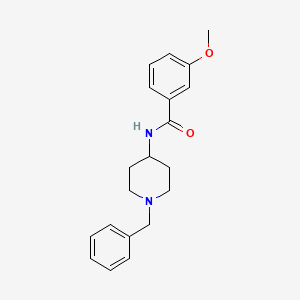![molecular formula C22H21FO4 B4771260 4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B4771260.png)
4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one
Vue d'ensemble
Description
4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one, commonly known as D609, is a small molecule inhibitor that has been used in various scientific research applications. This compound was first synthesized in the late 1980s by Dr. David W. Grainger and his team at the University of Utah. Since then, D609 has been extensively studied for its potential role in various biomedical applications.
Mécanisme D'action
D609 inhibits PC-PLC by binding to the enzyme's catalytic site. This prevents the enzyme from hydrolyzing phosphatidylcholine, which is a key component of cell membranes. As a result, D609 disrupts cell signaling pathways that are dependent on PC-PLC activity.
Biochemical and Physiological Effects:
D609 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that D609 can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses such as HIV and hepatitis C. In vivo studies have shown that D609 can reduce the growth of tumors and improve outcomes in animal models of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using D609 in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, D609 has been extensively studied in various biomedical applications, which makes it a well-characterized compound. However, one limitation of using D609 is that it can have off-target effects on other enzymes that are structurally similar to PC-PLC. Therefore, it is important to carefully design experiments to ensure that the observed effects are specific to PC-PLC inhibition by D609.
Orientations Futures
There are several potential future directions for research involving D609. One area of interest is the development of D609-based therapies for various diseases, including cancer and viral infections. Additionally, further studies are needed to better understand the molecular mechanisms underlying the effects of D609 on cell signaling pathways. Finally, there is potential for the development of new small molecule inhibitors that are more specific to PC-PLC and have fewer off-target effects.
Applications De Recherche Scientifique
D609 has been used in various scientific research applications due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme is involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Inhibition of PC-PLC by D609 has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
Propriétés
IUPAC Name |
4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FO4/c1-3-4-5-16-12-21(25)27-22-14(2)20(11-10-18(16)22)26-13-19(24)15-6-8-17(23)9-7-15/h6-12H,3-5,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMNCKSNMUSUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4771184.png)
![3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4771186.png)
![2-({4-methyl-5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4771198.png)

![3-ethyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4771208.png)
![N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4771214.png)
![2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4771221.png)
![4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4771241.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4771249.png)

![2-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzamide](/img/structure/B4771272.png)


![1-(4-fluorophenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4771289.png)